Cas no 473416-22-7 (1-Boc-3-bromo-5-nitro-1H-indazole)
1-Boc-3-bromo-5-nitro-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 1-Boc-3-bromo-5-nitro-1H-indazole
- 1H-INDAZOLE-1-CARBOXYLIC ACID,3-BROMO-5-NITRO-,1,1-DIMETHYLETHYL ESTER
- 3-Bromo 5-nitro-indazole-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate
- 1H-Indazole-1-carboxylic acid, 3-bromo-5-nitro-, 1,1-dimethylethyl ester
- C12H12BrN3O4
- 3-Bromo-5-nitro-indazole-1-carboxylic acid tert-butyl ester
- BWYOEKHPBGLTHI-UHFFFAOYSA-N
- 5077AJ
- TRA0072949
- AK160965
- SY022369
- AX8268899
- AB0050929
- ST24049806
- Z-
-
- MDL: MFCD11617131
- Inchi: 1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3
- InChI Key: BWYOEKHPBGLTHI-UHFFFAOYSA-N
- SMILES: BrC1C2C=C(C=CC=2N(C(=O)OC(C)(C)C)N=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 341.00100
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 407
- Topological Polar Surface Area: 89.9
Experimental Properties
- Density: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.6 g/l) (25 º C),
- PSA: 89.94000
- LogP: 4.01340
1-Boc-3-bromo-5-nitro-1H-indazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Boc-3-bromo-5-nitro-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853685-5g |
1-Boc-3-bromo-5-nitro-1H-indazole |
473416-22-7 | ≥95% | 5g |
1,775.70 | 2021-05-17 | |
| TRC | B643968-100mg |
1-Boc-3-bromo-5-nitro-1h-indazole |
473416-22-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B643968-250mg |
1-Boc-3-bromo-5-nitro-1h-indazole |
473416-22-7 | 250mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B643968-500mg |
1-Boc-3-bromo-5-nitro-1h-indazole |
473416-22-7 | 500mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B643968-1g |
1-Boc-3-bromo-5-nitro-1h-indazole |
473416-22-7 | 1g |
$ 133.00 | 2023-04-18 | ||
| Alichem | A269002196-5g |
tert-Butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate |
473416-22-7 | 95% | 5g |
$427.68 | 2023-09-01 | |
| Alichem | A269002196-25g |
tert-Butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate |
473416-22-7 | 95% | 25g |
$1259.28 | 2023-09-01 | |
| Chemenu | CM150431-5g |
tert-Butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate |
473416-22-7 | 95% | 5g |
$311 | 2021-08-05 | |
| Chemenu | CM150431-10g |
tert-Butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate |
473416-22-7 | 95% | 10g |
$498 | 2021-08-05 | |
| Chemenu | CM150431-25g |
tert-Butyl 3-bromo-5-nitro-1H-indazole-1-carboxylate |
473416-22-7 | 95% | 25g |
$844 | 2021-08-05 |
1-Boc-3-bromo-5-nitro-1H-indazole Suppliers
1-Boc-3-bromo-5-nitro-1H-indazole Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-Boc-3-bromo-5-nitro-1H-indazole
Comprehensive Overview of 1-Boc-3-bromo-5-nitro-1H-indazole (CAS No. 473416-22-7)
1-Boc-3-bromo-5-nitro-1H-indazole (CAS No. 473416-22-7) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This Boc-protected indazole derivative is widely utilized as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its unique structural features, including the 3-bromo and 5-nitro substituents, make it a versatile building block for medicinal chemistry applications.
In recent years, the demand for 1-Boc-3-bromo-5-nitro-1H-indazole has increased due to its role in the synthesis of novel drug candidates targeting various diseases. Researchers are particularly interested in its potential applications in cancer therapy, where indazole derivatives have shown promising activity against multiple kinase targets. The compound's Boc protecting group offers excellent stability during synthetic transformations, making it a preferred choice for multi-step organic syntheses.
The synthesis of 1-Boc-3-bromo-5-nitro-1H-indazole typically involves sequential functionalization of the indazole core. First, the 5-nitroindazole precursor undergoes bromination at the 3-position, followed by protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This synthetic route has been optimized to achieve high yields and purity, meeting the stringent requirements of pharmaceutical applications.
Analytical characterization of CAS No. 473416-22-7 reveals important physicochemical properties that influence its reactivity and applications. The compound typically appears as a light yellow to orange crystalline powder with good solubility in common organic solvents such as dichloromethane, dimethylformamide, and tetrahydrofuran. Advanced spectroscopic techniques including NMR, HPLC, and mass spectrometry are employed to confirm its identity and purity.
One of the most significant applications of 1-Boc-3-bromo-5-nitro-1H-indazole is in the development of small molecule inhibitors for various biological targets. The bromo substituent serves as an excellent handle for further functionalization through cross-coupling reactions, while the nitro group can be reduced to an amine for additional derivatization. These features make it a valuable scaffold in drug discovery programs.
Recent publications have highlighted the use of 473416-22-7 in the synthesis of potential therapeutics for neurological disorders. The indazole core is known to exhibit good blood-brain barrier penetration, making derivatives of this compound particularly interesting for CNS drug development. Researchers are exploring its potential in addressing unmet medical needs in areas such as neurodegenerative diseases and psychiatric disorders.
From a commercial perspective, 1-Boc-3-bromo-5-nitro-1H-indazole is available from several specialty chemical suppliers, typically with purity grades ranging from 95% to 99%. The pricing varies depending on quantity and purity specifications, with custom synthesis options available for large-scale requirements. Proper storage conditions (typically 2-8°C under inert atmosphere) are recommended to maintain the compound's stability over extended periods.
The safety profile of CAS 473416-22-7 has been extensively studied, with material safety data sheets providing detailed handling instructions. While not classified as hazardous under standard regulations, appropriate laboratory precautions should be observed when working with this compound, including the use of personal protective equipment and proper ventilation.
Looking to the future, 1-Boc-3-bromo-5-nitro-1H-indazole is expected to maintain its importance in medicinal chemistry research. The growing interest in targeted therapies and personalized medicine continues to drive demand for specialized building blocks like this compound. Its versatility in synthetic transformations positions it as a valuable tool for discovering new chemical entities with potential therapeutic benefits.
For researchers working with 473416-22-7, several key considerations should be kept in mind. The compound's reactivity can be influenced by the electronic effects of its substituents, and careful optimization of reaction conditions may be necessary for specific transformations. Additionally, the stability of the Boc group under various conditions should be considered when planning synthetic routes.
In conclusion, 1-Boc-3-bromo-5-nitro-1H-indazole represents an important intermediate in modern drug discovery efforts. Its unique combination of functional groups and protective elements makes it particularly valuable for constructing complex molecular architectures. As research into indazole-based therapeutics continues to expand, this compound is likely to play an increasingly significant role in the development of new pharmaceutical agents.
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